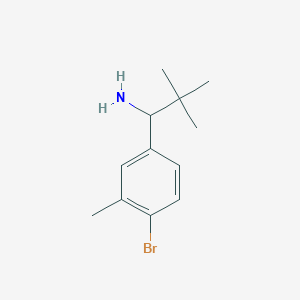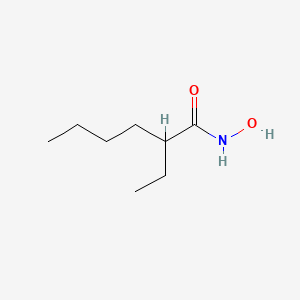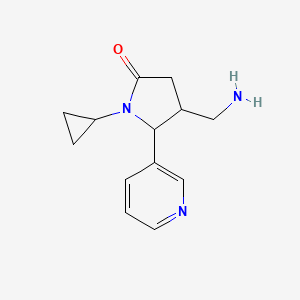![molecular formula C8H10N2 B13252393 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine](/img/structure/B13252393.png)
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under mild conditions and yields the desired pyrrolo[3,4-B]pyridine skeleton efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Industry: It finds applications in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[3,4-B]pyridine-5,7(6H)-dione: This compound has a similar pyrrolo[3,4-B]pyridine core but with additional functional groups.
6,7-Dihydro-5H-pyrido[2,3-C]pyridazine derivatives: These compounds share structural similarities but differ in their biological activities.
Uniqueness
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-2-7-4-9-5-8(7)10-3-6/h2-3,9H,4-5H2,1H3 |
InChI Key |
AEJWFLWIRMSATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNC2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)

![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)


![5-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13252334.png)
![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)
![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13252345.png)

![(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13252358.png)
